molecular formula C21H22N4O2 B10993631 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cat. No.: B10993631
M. Wt: 362.4 g/mol
InChI Key: AVOIWIIMLJTFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of these heterocyclic structures makes this compound a subject of interest in medicinal chemistry and drug development.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-27-13-12-25-11-9-15-14-16(6-7-19(15)25)21(26)22-10-8-20-23-17-4-2-3-5-18(17)24-20/h2-7,9,11,14H,8,10,12-13H2,1H3,(H,22,26)(H,23,24)

InChI Key

AVOIWIIMLJTFLH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole structure is often synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The indole structure can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual structure enhances its potential biological activities and makes it a valuable compound for drug development .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Benzimidazole moiety : Known for its diverse biological activities.
  • Indole structure : Associated with various pharmacological effects.
  • Carboxamide functional group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways in pathogens or cancer cells.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Activity (%)
Staphylococcus aureus12.5 μmol/mL75% of standard drug
Escherichia coli3.125 μmol/mL80% of Ciprofloxacin
Candida albicans12.5 μmol/mL48% of Fluconazole

These results indicate that the compound may possess substantial antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of benzimidazole derivatives. The following findings were noted:

  • Cell Line Studies : Compounds showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
Cell Line IC50 Value (μM)
MCF710
A54915

The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .

Study on Antimicrobial Efficacy

A recent study conducted by Youssif et al. synthesized various benzimidazole-triazole hybrids that exhibited antimicrobial properties. Among these, derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of benzimidazole derivatives indicated that compounds with structural similarities to this compound significantly inhibited tumor growth in xenograft models . This suggests a potential for clinical applications in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.